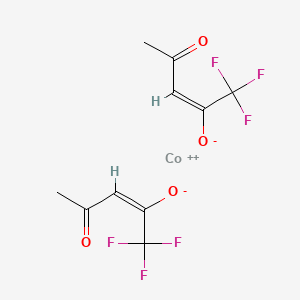
Bis(trifluoro-2,4-pentanedionato)cobalt(II) Hydrate
Description
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a coordination compound with the chemical formula C10H8CoF6O4This compound is characterized by its light yellow to brown powder or crystalline appearance and is soluble in methanol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Properties
CAS No. |
16092-38-9 |
|---|---|
Molecular Formula |
C10H12CoF6O5 |
Molecular Weight |
385.12 g/mol |
IUPAC Name |
cobalt;bis(5,5,5-trifluoro-4-hydroxypent-3-en-2-one);hydrate |
InChI |
InChI=1S/2C5H5F3O2.Co.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2 |
InChI Key |
ISMLNACOADVXPD-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Co] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoro-2,4-pentanedionato)cobalt(II) typically involves the reaction of cobalt(II) salts with trifluoroacetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Co(II) salt+2trifluoroacetylacetone→bis(trifluoro-2,4-pentanedionato)cobalt(II)+by-products
Industrial Production Methods: Industrial production of bis(trifluoro-2,4-pentanedionato)cobalt(II) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Bis(trifluoro-2,4-pentanedionato)cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or elemental cobalt.
Substitution: Ligand exchange reactions where the trifluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of other ligands and suitable solvents.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes or elemental cobalt.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Bis(trifluoro-2,4-pentanedionato)cobalt(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of magnetic materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of bis(trifluoro-2,4-pentanedionato)cobalt(II) involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function. The pathways involved in these interactions depend on the specific application and the nature of the ligands and targets .
Comparison with Similar Compounds
Bis(2,4-pentanedionato)cobalt(II): Similar structure but with non-fluorinated ligands.
Tris(2,4-pentanedionato)cobalt(III): Higher oxidation state and different coordination environment.
Uniqueness: Bis(trifluoro-2,4-pentanedionato)cobalt(II) is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


